1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine
Overview
Description
1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and drug development. This compound is characterized by the presence of two benzyl groups substituted with bromine and nitro groups, respectively, attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 2-bromobenzyl chloride, reacts with piperazine in the presence of a base such as potassium carbonate to form 1-(2-bromobenzyl)piperazine.
Nitration Reaction: The intermediate 1-(2-bromobenzyl)piperazine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrogenation: The nitro group can be hydrogenated to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Hydrogenation: Hydrogen gas, palladium on carbon catalyst.
Major Products Formed
Reduction of Nitro Group: 1-(2-bromobenzyl)-4-(2-aminobenzyl)piperazine.
Substitution of Bromine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine can be compared with other piperazine derivatives such as:
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(2-bromobenzyl)-4-(2-aminobenzyl)piperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both bromine and nitro groups in this compound makes it unique in terms of its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the nitro group can be reduced to an amino group, offering versatility in chemical synthesis.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-17-7-3-1-5-15(17)13-20-9-11-21(12-10-20)14-16-6-2-4-8-18(16)22(23)24/h1-8H,9-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKNKFFEBRSFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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